![molecular formula C22H23NO2 B2883781 N-(2-methoxy-2-phenylbutyl)-1-naphthamide CAS No. 1796951-32-0](/img/structure/B2883781.png)
N-(2-methoxy-2-phenylbutyl)-1-naphthamide
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Overview
Description
N-(2-methoxy-2-phenylbutyl)-1-naphthamide, also known as ML297, is a selective and potent activator of the KCNQ4 potassium channel. This compound has been studied for its potential therapeutic applications in hearing disorders and epilepsy. In
Scientific Research Applications
Antibacterial Activity
This compound has shown promise in the field of antibacterial research. Studies have indicated that derivatives of naphthalene carboxamide can be effective against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains . The antibacterial activity is measured by the minimum inhibitory concentration (MIC), which quantifies the effectiveness of a substance in inhibiting bacterial growth.
Antitubercular Agents
Naphthamide derivatives have been evaluated for their potential as antitubercular agents. Research has demonstrated that certain arylcarboxamide derivatives exhibit potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis . These findings are significant for the development of new treatments for tuberculosis, especially in the face of increasing drug resistance.
Herbicidal Activity
The herbicidal potential of naphthalene carboxamide derivatives has been explored, particularly their ability to inhibit photosynthetic electron transport in plants like spinach. This mode of action could be harnessed to develop new herbicides that target specific pathways in weed species .
Drug Interaction Studies
Naphthamide compounds can be used to study drug interactions, particularly how different substances affect the pharmacokinetics and pharmacodynamics of drugs. This application is crucial for understanding potential adverse effects and optimizing drug therapy.
Biological Process Investigation
Researchers utilize naphthamide derivatives to investigate various biological processes. This includes studying the mechanisms of action of different compounds and their effects on cellular functions. Such research can provide insights into the development of new drugs and therapeutic strategies.
Cytotoxicity Assays
The compound’s derivatives have been used in cytotoxicity assays to evaluate their safety profile in human cell lines. This is an essential step in drug development to ensure that new compounds are not toxic to human cells .
Molecular Docking Studies
Molecular docking studies involving naphthamide derivatives help in understanding their interaction with biological targets. This computational approach can predict the binding affinity and orientation of a compound within a target’s active site, which is valuable for drug design .
Drug-Likeness Evaluation
Naphthamide derivatives have been assessed for their drug-likeness using Lipinski’s rule of five. This set of criteria predicts the oral bioavailability of a compound, which is a key consideration in the development of new medications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The exact mode of action of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation and thus its activity .
Biochemical Pathways
It is plausible that the compound could influence several pathways, given the potential range of targets it could interact with .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The compound’s interaction with its targets could lead to a range of effects, depending on the specific function of the targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-2-Phenylbutyl)Naphthalene-1-Carboxamide. These factors could include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJHSIHPHZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-phenylbutyl)-1-naphthamide |
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